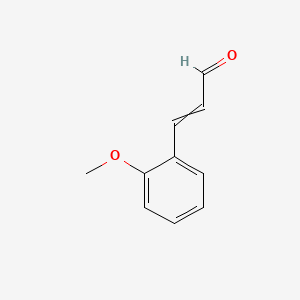

3-(2-Methoxyphenyl)acrylaldehyde

Description

Properties

IUPAC Name |

3-(2-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVZAVRSVHUSPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025551 | |

| Record name | 2'-Methoxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-74-1 | |

| Record name | 2-Methoxycinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Methoxycinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Methoxyphenyl Acrylaldehyde and Its Derivatives

Chemo- and Regioselective Synthesis Pathways

The selective synthesis of 3-(2-methoxyphenyl)acrylaldehyde requires precise control over reaction conditions to favor the desired isomer and prevent side reactions.

Base-Catalyzed Condensation Reactions (e.g., with acetaldehyde)

Base-catalyzed aldol (B89426) condensation represents a classical and direct approach for the formation of α,β-unsaturated aldehydes. This method typically involves the reaction of 2-methoxybenzaldehyde (B41997) with acetaldehyde (B116499) in the presence of a base. The choice of base and solvent is crucial in controlling the reaction's chemo- and regioselectivity, minimizing side products, and maximizing the yield of the desired E-isomer.

Palladium-Catalyzed Approaches (e.g., Oxidative Heck Reaction)

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, offer a powerful and versatile tool for the synthesis of substituted olefins. researchgate.netnih.gov The oxidative Heck reaction, a variation that can utilize more environmentally benign reagents, involves the coupling of an arylboronic acid with an alkene. researchgate.netnih.gov In the context of this compound synthesis, this could involve the reaction of 2-methoxyphenylboronic acid with acrolein. The choice of palladium catalyst, ligands, and oxidant is critical for achieving high yields and stereoselectivity. beilstein-journals.org The general mechanism involves the oxidative addition of an aryl halide or a related species to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product. nih.gov

Table 1: Comparison of Palladium-Catalyzed Heck Reaction Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 80 | 92 | beilstein-journals.org |

| Pd(OAc)₂ | None | None | Toluene | 25 | 42 | beilstein-journals.org |

| Pd₂(dba)₃ | n-Bu₄NOAc | n-Bu₄NOAc | Toluene | - | - | nih.gov |

This table presents a selection of reported conditions and is not exhaustive.

Organocatalytic Synthesis Strategies

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. While specific examples for the direct organocatalytic synthesis of this compound are not extensively detailed in the provided results, the principles of organocatalysis are highly applicable to the synthesis of its chiral derivatives. For instance, proline and its derivatives are well-known catalysts for asymmetric aldol reactions, which could be adapted to produce chiral hydroxy aldehyde precursors to this compound.

Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering high atom economy and operational simplicity. researchgate.netrug.nl MCRs can be designed to produce a wide array of structurally diverse molecules. nih.gov While a specific MCR for the direct synthesis of this compound is not explicitly described, the principles of MCRs could be applied to generate its complex derivatives. For example, a reaction involving 2-methoxybenzaldehyde, an amine, and an alkyne could potentially lead to derivatives of this compound. The development of such reactions is an active area of research. researchgate.net

Enantioselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound is crucial for investigating their stereospecific biological activities. Chiral dirhodium catalysts have been effectively used in the enantioselective C-H functionalization of cyclohexadienes with diaryldiazomethanes to produce triarylmethanes with high enantioselectivity. nih.gov This methodology could potentially be adapted for the synthesis of chiral derivatives of this compound. The choice of the chiral ligand on the metal catalyst is paramount in controlling the stereochemical outcome of the reaction.

Table 2: Chiral Catalysts in Enantioselective Synthesis

| Catalyst | Reaction Type | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|

| Rh₂(S-PTAD)₄ | C-H Insertion | High | nih.gov |

| Rh₂(S-TPPTTL)₄ | C-H Insertion | High | nih.gov |

This table highlights catalysts used in similar enantioselective transformations.

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles aims to design chemical processes that are environmentally benign. youtube.com This includes the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions. nih.gov In the context of this compound synthesis, green approaches could involve:

Use of Water as a Solvent: Performing reactions in water, where possible, reduces the reliance on volatile organic compounds. nih.gov

Catalytic Reactions: Employing catalysts, such as palladium or organocatalysts, in small amounts is preferable to using stoichiometric reagents. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste. researchgate.net

The development of synthetic routes that incorporate these principles is a key goal in modern organic chemistry. researchgate.net

Chemical Transformations and Reaction Mechanisms of 3 2 Methoxyphenyl Acrylaldehyde

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbon in 3-(2-Methoxyphenyl)acrylaldehyde makes it susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, proceeds via the formation of a tetrahedral intermediate as the nucleophile bonds to the carbonyl carbon, causing the carbon-oxygen π-bond to break. fiveable.melibretexts.org The resulting alkoxide intermediate is then typically protonated to yield the final addition product. libretexts.org

A variety of nucleophiles can participate in this reaction. For instance, the addition of a cyanide ion leads to the formation of a cyanohydrin. masterorganicchemistry.com Water can add to form a geminal diol (hydrate), and alcohols can react to produce acetals. wikipedia.org Organometallic reagents, such as Grignard reagents, also readily add to the carbonyl group, resulting in the formation of secondary alcohols after an aqueous workup. wikipedia.org

The reactivity of the carbonyl group is influenced by both electronic and steric factors. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring can modulate the electrophilicity of the carbonyl carbon.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type |

| Cyanide (CN⁻) | Cyanohydrin |

| Water (H₂O) | Geminal diol |

| Alcohol (ROH) | Acetal (B89532) |

| Grignard Reagent (RMgX) | Secondary Alcohol |

Condensation Reactions

This compound readily undergoes condensation reactions, most notably the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). sigmaaldrich.comwikipedia.orgyoutube.com The reaction is a modification of the aldol (B89426) condensation and typically proceeds through nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgyoutube.com

In the context of this compound, it can react with active methylene compounds like malonic acid or its esters in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgrsc.org The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine as the solvent and is often accompanied by decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org For example, the reaction of an aromatic aldehyde with malonic acid in pyridine yields a cinnamic acid derivative. wikipedia.orgrsc.org

These condensation reactions are significant for carbon-carbon bond formation and provide a pathway to a diverse range of more complex molecules. rsc.org

Oxidation and Reduction Pathways

The aldehyde functional group and the carbon-carbon double bond in this compound allow for a range of oxidation and reduction reactions.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. cymitquimica.com This transformation can be achieved using various oxidizing agents. The product of this reaction is 2-methoxycinnamic acid.

Reduction: The carbonyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction yields 2-methoxycinnamyl alcohol. The carbon-carbon double bond can also be reduced, either selectively or in conjunction with the aldehyde, depending on the choice of reducing agent and reaction conditions.

Table 2: Common Oxidation and Reduction Products

| Reaction Type | Reagent Example | Product |

| Oxidation | --- | 2-Methoxycinnamic acid |

| Reduction | NaBH₄ | 2-Methoxycinnamyl alcohol |

Cycloaddition Reactions and Heterocycle Formation

The conjugated system of this compound serves as a valuable building block in the synthesis of various heterocyclic compounds through cycloaddition and cascade reactions.

Thio-Michael-Aldol Cascades and Dihydrothiophene Formation

While specific examples for this compound are not detailed in the provided search results, the reactivity of cinnamaldehyde (B126680) derivatives suggests its potential to participate in Thio-Michael-Aldol cascades. These reactions involve the conjugate addition of a thiol (Thio-Michael addition) to the α,β-unsaturated system, followed by an intramolecular aldol condensation to form a five-membered sulfur-containing heterocycle, a dihydrothiophene. chemicalbook.com The reaction of cinnamaldehyde with thiols like cysteamine (B1669678) can lead to multiple addition products, highlighting the reactivity of the conjugated system. nih.gov

Pyrrolopiperazine and Dihydroquinazoline Synthesis

This compound can be a key starting material for the synthesis of nitrogen-containing heterocycles. For instance, it can be used in multi-component reactions to construct complex scaffolds like pyrrolopiperazines.

Furthermore, it is a precursor for the synthesis of dihydroquinazolines. nih.govorganic-chemistry.org Dihydroquinazolin-4(1H)-ones can be synthesized through the reaction of 2-aminobenzamides with aldehydes. capes.gov.br In this context, this compound would react with an anthranilamide derivative to form the corresponding 2-substituted-2,3-dihydroquinazolin-4(1H)-one. organic-chemistry.org These reactions are often catalyzed by acids or metal complexes. organic-chemistry.org

Thiazoline (B8809763) and Thioglycoluril Derivative Formation

The reaction of α,β-unsaturated aldehydes with aminothiols is a common route to thiazoline derivatives. nih.govorganic-chemistry.org For example, the reaction of cinnamaldehyde with cysteamine can yield a thiazoline derivative through the initial formation of a Schiff base followed by intramolecular cyclization. nih.gov This suggests that this compound would undergo a similar transformation.

While direct synthesis of thioglycoluril derivatives from this compound is not explicitly detailed, the reactivity of the aldehyde group allows for its incorporation into more complex heterocyclic systems. Thioglycolurils are typically formed from the condensation of an α-dicarbonyl compound with thiourea (B124793) or its derivatives.

Substituent Effects on Reactivity Profiles

The reactivity of cinnamaldehyde and its derivatives, including this compound, is significantly influenced by the nature and position of substituents on the phenyl ring. The methoxy group (-OCH₃) at the ortho position in this compound exerts a notable electronic effect on the molecule's reactivity.

The methoxy group is generally considered an electron-donating group through resonance, which can increase the electron density of the aromatic ring. However, its effect on the reactivity of the α,β-unsaturated aldehyde system is complex and depends on the specific reaction type. For instance, in reactions where the electrophilicity of the carbonyl carbon or the β-carbon is crucial, the electron-donating nature of the methoxy group can decrease reactivity by destabilizing the partial positive charge that develops at these positions.

Conversely, the position of the methoxy group is critical. An ortho-methoxy group, as in this compound, can also introduce steric hindrance, potentially influencing the approach of nucleophiles to the reactive sites. Studies on related compounds have shown that electron-donating substituents on the phenyl ring can modulate the reactivity of the molecule in various chemical transformations. For example, in the context of aza-Prins cyclization reactions, an electron-donating methoxy group at the para-position of a benzaldehyde (B42025) derivative was found to lower its reactivity. nii.ac.jp This suggests that the increased electron density in the aromatic ring deactivates the aldehyde group towards certain electrophilic reactions.

In the case of thermal stability, research on polymers derived from related phenolic compounds indicates that ortho-methoxy groups can reduce the thermal stability of the resulting materials. researchgate.net This is attributed to electron donation from the methoxy group to the aromatic ring, which can weaken adjacent bonds and promote decomposition at lower temperatures. researchgate.net

The following table provides a qualitative comparison of the expected reactivity of methoxy-substituted cinnamaldehydes in electrophilic reactions based on the electronic effects of the substituent.

| Compound | Substituent and Position | Expected Effect on Electrophilicity of the Carbonyl/β-Carbon | Anticipated Reactivity in Nucleophilic Additions |

| Cinnamaldehyde | None | Baseline | Baseline |

| This compound | ortho-Methoxy | Decreased (due to electron donation) | Lower than cinnamaldehyde |

| 3-(3-Methoxyphenyl)acrylaldehyde | meta-Methoxy | Slightly decreased (weaker resonance effect) | Slightly lower than cinnamaldehyde |

| 3-(4-Methoxyphenyl)acrylaldehyde | para-Methoxy | Decreased (strong electron donation) | Lower than cinnamaldehyde nii.ac.jp |

This table is based on general principles of electronic effects and may vary depending on the specific reaction conditions.

Molecular Interactions and Reactivity with Other Chemical Species

This compound, as an α,β-unsaturated aldehyde, is characterized by two primary electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows it to participate in a variety of molecular interactions and chemical reactions, most notably nucleophilic additions and Michael additions.

Michael Addition Reactions:

A key reaction pathway for this compound is the Michael (or conjugate) addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. organic-chemistry.orgmasterorganicchemistry.com This reaction is thermodynamically controlled and is common with soft nucleophiles. masterorganicchemistry.com The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. masterorganicchemistry.comyoutube.com

A specific example is the biocatalytic asymmetric Michael addition of nitromethane (B149229) to cinnamaldehyde derivatives. acs.org While the study focused on the parent cinnamaldehyde, the principles are applicable to its substituted analogs. The reaction, catalyzed by an enzyme, proceeds via an iminium ion intermediate, leading to the formation of a γ-nitroaldehyde. acs.orgnih.gov

Nucleophilic Addition to the Carbonyl Group:

In addition to Michael additions, this compound can also undergo nucleophilic addition directly at the carbonyl carbon. libretexts.org This type of reaction is more typical for "hard" nucleophiles, such as organolithium reagents or Grignard reagents. masterorganicchemistry.com The reaction proceeds via attack on the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond to form a tetrahedral intermediate, which is then protonated to yield an alcohol. youtube.com The competition between 1,2-addition (at the carbonyl) and 1,4-addition (Michael addition) is a common feature of α,β-unsaturated aldehydes and ketones, with the outcome often dictated by the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com

Reactivity with Thiols:

Thiols are soft nucleophiles and are known to react with cinnamaldehyde and its derivatives. nih.gov The interaction can potentially occur at both the carbonyl carbon and the β-carbon. nih.gov The reaction with thiol-containing biological molecules, such as cysteine residues in proteins, is of particular interest in biochemical contexts.

Interactions with Biological Molecules:

This compound has been shown to interact with various biological targets, exhibiting a range of biological activities. It has been identified as an inhibitor of the NF-κB (nuclear factor kappa B) signaling pathway. medchemexpress.comnih.gov This inhibition is significant as NF-κB is a key regulator of inflammatory responses, and its modulation can have therapeutic implications. nih.gov Further studies have demonstrated that this compound can induce apoptosis (programmed cell death) in certain cancer cell lines by causing mitochondrial dysfunction and DNA damage. medchemexpress.com It has also been investigated for its anti-inflammatory properties. sigmaaldrich.comsigmaaldrich.com

The following table summarizes some of the known reactions and interactions of this compound.

| Reactant/Interacting Species | Type of Reaction/Interaction | Product/Effect |

| Nitromethane (with enzyme catalyst) | Michael Addition | γ-Nitroaldehyde acs.orgnih.gov |

| Thiols (e.g., cysteine) | Nucleophilic Addition (Michael or Carbonyl) | Thioether adducts |

| NF-κB | Inhibition | Downregulation of inflammatory pathways medchemexpress.comnih.gov |

| Topoisomerase-I/II | Inhibition | DNA damage and apoptosis medchemexpress.com |

Catalysis in 3 2 Methoxyphenyl Acrylaldehyde Chemistry

Organocatalytic Systems (e.g., (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a powerful metal-free alternative for transformations involving α,β-unsaturated aldehydes like 3-(2-methoxyphenyl)acrylaldehyde. A key catalyst class for these substrates is the diarylprolinol silyl (B83357) ethers, such as (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine.

These catalysts function by reversibly forming reactive intermediates with the aldehyde substrate. The reaction proceeds through two main pathways:

Enamine Catalysis: The secondary amine of the pyrrolidine (B122466) catalyst condenses with the aldehyde to form an enamine. This intermediate raises the energy of the Highest Occupied Molecular Orbital (HOMO), activating the β-position for electrophilic attack.

Iminium Ion Catalysis: In the presence of a Brønsted or Lewis acid co-catalyst, the same pyrrolidine catalyst can form an iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), activating the α,β-unsaturated system for nucleophilic attack at the β-position.

The stereochemical outcome of these reactions is directed by the chiral scaffold of the catalyst. In the case of (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine, the bulky diphenyl(trimethylsilyloxy)methyl group effectively shields one face of the reactive intermediate, forcing incoming reagents to approach from the less hindered side. Studies on related systems have isolated and characterized these enamine and iminium ion intermediates, confirming their structures and stereochemical configurations through X-ray crystallography and NMR spectroscopy. For instance, iminium salts derived from cinnamaldehyde (B126680) and diarylprolinol ethers have been shown to adopt a stable (E)-configuration at the N=C bond, with a specific conformation that dictates the facial selectivity of nucleophilic additions.

Pyrrolidine catalysts have also been employed in the synthesis of multiconjugated dienones through reactions between substituted cinnamaldehyde derivatives and acetophenones. acs.org

Transition Metal Catalysis

Transition metals, with their diverse oxidation states and coordination geometries, offer a broad spectrum of catalytic transformations applicable to this compound.

Palladium-Catalyzed Processes

Palladium is a versatile catalyst for carbon-carbon bond formation. The aryl halide and alkene functionalities present in precursors to or the structure of this compound make it a suitable substrate for several classic palladium-catalyzed cross-coupling reactions. researchgate.net

Heck Reaction: This reaction couples an aryl halide with an alkene. For instance, 2-methoxy-iodobenzene could be coupled with acrolein to form this compound. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination to release the product and regenerate the catalyst.

Suzuki Coupling: This involves the reaction of an organoboron compound with an aryl halide. A potential synthesis could involve coupling 2-methoxyphenylboronic acid with a 3-halo-propenal derivative.

Stille Coupling: This reaction uses an organotin reagent to couple with an aryl halide.

Sonogashira Coupling: This process couples a terminal alkyne with an aryl halide. researchgate.net

Recent advancements focus on creating more sustainable and efficient palladium-catalyzed systems. This includes the development of designer surfactants that form micelles in water, creating nano-reactors where high concentrations of reactants can lead to reactions at room temperature, reducing energy consumption and side product formation. nih.gov

A palladium-catalyzed enantioselective three-component reaction of arylboronic acids, sulfonamides, and glyoxylic acid has been developed, showcasing the metal's utility in synthesizing complex molecules like α-arylglycine derivatives. researchgate.net This highlights the potential for developing asymmetric palladium-catalyzed reactions involving acrylaldehyde derivatives.

Dirhodium(II) Catalysis

Dirhodium(II) complexes are particularly effective in catalyzing reactions involving diazo compounds. While not directly starting from this compound, these catalysts can be used to construct complex molecular features on related precursors. Chiral dirhodium(II) carboxylates, such as dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], create a chiral environment around the metal center. nih.gov This enables highly enantioselective transformations like:

Cyclopropanation: Reaction of a diazoacetate with an alkene.

C-H Functionalization: Insertion of a rhodium carbene into a carbon-hydrogen bond.

The development of mixed-ligand dirhodium(II) catalysts, where different carboxylate ligands are present on the same complex, allows for fine-tuning of the catalyst's reactivity and selectivity for challenging substrates. nih.gov Furthermore, combining dirhodium(II) acetate (B1210297) with chiral phosphine (B1218219) ligands has proven effective in asymmetric arylation reactions. acsgcipr.org Kinetic analyses of these systems reveal that the rate-determining step often involves the dirhodium catalyst and one of the reactants, providing insight into the reaction mechanism. acsgcipr.org

Gold-Catalyzed Transformations

Gold catalysts, typically in the form of Au(I) or Au(III) complexes, are renowned for their ability to activate alkynes and allenes through π-acid catalysis. In the context of molecules related to this compound, gold catalysis offers unique pathways. For example, gold catalysts can facilitate intramolecular reactions. In one study, N-(2-alkynylphenyl) sulfoximines were transformed into 3H-indol-3-ones. nih.gov The proposed mechanism involves the gold-catalyzed intramolecular attack of the sulfoximine (B86345) nitrogen onto the alkyne, forming an α-imino gold carbene intermediate. nih.gov This intermediate is then oxidized by the sulfoxide (B87167) moiety that was released in the initial step. nih.gov This type of transformation showcases how gold can orchestrate complex, multi-step sequences within a single catalytic cycle, a principle that could be applied to functionalize derivatives of this compound.

Biocatalytic and Enzymatic Approaches in Related Synthesis

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. For a molecule like this compound, which is an activated alkene, several enzymatic approaches are highly relevant.

Ene-Reductases (ERs): This family of enzymes, particularly those from the 'Old Yellow Enzyme' (OYE) family, catalyze the asymmetric reduction of carbon-carbon double bonds in α,β-unsaturated compounds, including aldehydes, ketones, and nitro compounds. nih.govmatthey.com These enzymes use a flavin mononucleotide (FMN) cofactor, which is recycled using a nicotinamide (B372718) cofactor like NADPH. researchgate.netacsgcipr.org The reaction proceeds via a stereospecific trans-addition of a hydride and a proton across the double bond. acsgcipr.org This method could be used to stereoselectively reduce the C=C bond of this compound to produce the corresponding saturated aldehyde, a valuable chiral building block. The activity and selectivity of ene-reductases can be tuned through enzyme engineering. matthey.com

| Enzyme Family | Reaction Type | Substrate Class | Potential Application on this compound |

| Ene-Reductases (ER) | Asymmetric C=C reduction | α,β-Unsaturated aldehydes/ketones | Stereoselective reduction to chiral 3-(2-methoxyphenyl)propanal |

| Cinnamoyl-CoA Reductase (CCR) | Cinnamoyl-CoA reduction | Cinnamoyl-CoA esters | In vivo or in vitro biosynthesis from a phenylpropanoid precursor |

| Lipases | Kinetic resolution | Racemic alcohols/esters | Resolution of a racemic precursor alcohol before oxidation to the aldehyde |

Cinnamoyl-CoA Reductase (CCR): In nature, cinnamaldehydes are synthesized as part of the phenylpropanoid pathway. nih.gov The final step is the reduction of a cinnamoyl-CoA thioester to the corresponding aldehyde, a reaction catalyzed by Cinnamoyl-CoA Reductase (CCR) using NADPH as the reductant. nih.govwikipedia.org A biosynthetic route to this compound could be engineered in a microbial host by introducing a suitable set of genes from this pathway, starting from L-phenylalanine. researchgate.net

Lipases: While not directly acting on the aldehyde, lipases are widely used for the kinetic resolution of racemic alcohols. conicet.gov.ar A potential biocatalytic route to chiral derivatives could involve the synthesis of racemic 3-(2-methoxyphenyl)allyl alcohol, followed by a lipase-catalyzed acylation to selectively separate one enantiomer, which could then be oxidized to the chiral aldehyde.

Mechanistic Elucidation of Catalytic Cycles

Understanding the mechanisms of catalytic cycles is crucial for optimizing reaction conditions and designing new, more effective catalysts.

Organocatalysis: As mentioned, the mechanism proceeds via well-defined charged intermediates. The formation of a covalent bond between the catalyst and substrate leads to the creation of enamines or iminium ions. nih.gov The stereochemical control arises from the rigid, chiral structure of the catalyst, which dictates the trajectory of the incoming reagent. The cycle is closed by the hydrolysis of the iminium ion or enamine, which releases the product and regenerates the catalyst.

Transition Metal Catalysis: The mechanisms are often depicted as catalytic cycles involving changes in the oxidation state of the metal.

Palladium: The Heck reaction cycle, for example, involves Pd(0)/Pd(II) states, proceeding through steps of oxidative addition, migratory insertion, and β-hydride elimination. acs.org

Dirhodium(II): Catalysis with dirhodium(II) complexes typically involves the formation of a metal-carbene intermediate from a diazo precursor. This highly reactive species then undergoes the desired transformation (e.g., cyclopropanation, C-H insertion) before the catalyst is regenerated. nih.govmatthey.com

Gold: Gold-catalyzed reactions often proceed without a change in the metal's oxidation state. The catalyst acts as a soft, carbophilic π-acid, activating an alkyne or alkene towards nucleophilic attack. The cycle involves coordination of the substrate to the gold center, nucleophilic attack, protodeauration or other terminating steps to release the product, and regeneration of the active catalyst. nih.gov The mechanism can involve distinct atom-transfer steps, as seen in the conversion of N-(2-alkynylphenyl) sulfoximines where both nitrogen and oxygen atoms are transferred sequentially. nih.gov

Biocatalysis: Enzymatic mechanisms are governed by the intricate three-dimensional structure of the enzyme's active site.

Ene-Reductases: The mechanism involves the transfer of a hydride from the FMN cofactor to the β-carbon of the activated alkene, followed by protonation at the α-carbon, typically by a conserved tyrosine residue in the active site. researchgate.net The oxidized FMN is then reduced by NADPH to close the catalytic cycle. acsgcipr.org

Cinnamoyl-CoA Reductase: The reaction involves a hydride transfer from NADPH to the thioester carbonyl carbon, forming a tetrahedral intermediate. This intermediate is stabilized by hydrogen bonding with active site residues (e.g., tyrosine, serine) before it collapses, eliminating Coenzyme A to yield the final aldehyde product. wikipedia.org

Computational Chemistry and Theoretical Studies on 3 2 Methoxyphenyl Acrylaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. For 3-(2-Methoxyphenyl)acrylaldehyde, DFT calculations are employed to elucidate the distribution of electron density and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter, providing insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic transitions. A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. In molecules like this, the HOMO is typically localized over the electron-rich methoxyphenyl ring and the π-system of the acrylaldehyde chain, whereas the LUMO is often distributed over the electron-deficient carbonyl group and the conjugated system. DFT studies on related chalcones and cinnamaldehyde (B126680) derivatives consistently show that substitutions on the phenyl ring significantly modulate these FMO energies and, consequently, the electronic properties of the entire molecule. frontiersin.org

Molecular Geometry Optimization and Conformation Analysis

Before calculating molecular properties, it is essential to determine the most stable three-dimensional structure of the molecule. Molecular geometry optimization is a computational process used to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. researchgate.net This is typically performed using methods like molecular mechanics (MM) for an initial structure, followed by more accurate quantum mechanical methods such as DFT. researchgate.netresearchgate.net

For this compound, a key structural feature is the relative orientation of the methoxyphenyl group and the acrylaldehyde moiety. The molecule has several rotatable bonds, leading to different possible conformations. The two most significant are the C-C single bond connecting the phenyl ring to the vinyl group and the C-C single bond of the propenal chain. The planarity of the conjugated system is often favored, but steric hindrance from the ortho-methoxy group can cause a twist in the phenyl ring relative to the plane of the double bond. Computational analysis helps to identify the most stable conformer (e.g., s-trans vs. s-cis) and to quantify the dihedral angles, bond lengths, and bond angles, which are crucial for understanding its spectroscopic and biological properties.

Vibrational Dynamics and Spectroscopic Predictions

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net

For this compound, this analysis allows for the assignment of specific spectral bands to the vibrations of its functional groups. Key vibrational modes include:

The C=O stretching vibration of the aldehyde group.

The C=C stretching of the alkene chain.

Aromatic C=C stretching and C-H bending modes of the phenyl ring.

Stretching and bending vibrations of the C-O-C ether linkage.

Various C-H stretching and bending modes.

Comparing the theoretically predicted spectrum with an experimental one is a standard method for confirming the molecular structure. Discrepancies between calculated (in the gas phase) and experimental (often in the solid or liquid phase) frequencies can often be reconciled by applying a scaling factor to the theoretical values to account for systematic errors in the calculation and intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) and Natural Population Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). nih.gov This method offers a detailed understanding of the electronic interactions within the this compound molecule.

Key insights from NBO analysis include:

Natural Population Analysis (NPA): This provides the natural atomic charges on each atom, offering a more robust description of charge distribution than other methods like Mulliken population analysis. It helps identify electrophilic and nucleophilic sites.

Hybridization: NBO determines the hybridization of atomic orbitals contributing to each bond. nih.gov

Hyperconjugative Interactions: The analysis quantifies the stabilization energy associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. For instance, it can reveal the stabilizing effect of electron donation from the oxygen lone pairs of the methoxy (B1213986) group into the antibonding orbitals of the aromatic ring. researchgate.net

Non-Covalent Interaction (NCI-RDG) and Hirshfeld Surface Analysis

In the solid state, the packing of molecules is governed by a network of non-covalent interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these intermolecular contacts within a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

The analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). This allows for the deconvolution of the surface into contributions from different interaction types. For a molecule like this compound, the most significant interactions would likely be:

H···H contacts: Typically the most abundant due to the number of hydrogen atoms on the molecular surface. researchgate.net

O···H/H···O contacts: Representing hydrogen bonding, particularly involving the aldehyde and methoxy oxygen atoms.

C···H/H···C contacts: Indicative of C-H···π interactions.

This analysis provides a detailed picture of the crystal packing forces. researchgate.netnih.gov

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~49% | Represents the most significant contribution to the overall crystal packing. |

| C···H / H···C | ~23% | Indicates the presence of C-H···π interactions, contributing to the stability of the crystal structure. |

| O···H / H···O | ~12% | Corresponds to hydrogen bonding involving the oxygen atoms of the methoxy and/or other functional groups. |

| Other (C···C, C···O, etc.) | ~16% | Includes van der Waals forces and other weaker interactions. |

Note: The data in this table is illustrative, based on published analyses of similar methoxyphenyl-containing crystal structures, to demonstrate the typical distribution of intermolecular contacts. acs.org

In Silico Molecular Docking Simulations of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.net This method is widely used in drug discovery to screen for potential inhibitors. Derivatives of cinnamaldehyde have been the subject of numerous docking studies to explore their potential as therapeutic agents. researchgate.netresearchgate.net

For this compound and its derivatives, docking simulations can:

Identify potential biological targets.

Predict the binding affinity (often expressed as a docking score or binding energy) of the compound to the active site of a target enzyme.

Visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. researchgate.net

Studies have shown that cinnamaldehyde derivatives can dock into the active sites of various enzymes, including bacterial cell division protein FtsZ, tyrosinase, and matrix metalloproteinases (MMPs), suggesting their potential as antimicrobial or anticancer agents. researchgate.netresearchgate.net The position of the methoxy group on the phenyl ring is crucial as it influences the steric and electronic fit of the molecule within the enzyme's binding pocket.

| Derivative Class | Protein Target | Therapeutic Potential | Key Finding |

|---|---|---|---|

| Alpha-substituted cinnamaldehydes | Mushroom Tyrosinase | Anti-browning agent | Inhibitors bind to active site residues but do not chelate the copper ions directly. |

| Hydroxy and Methoxy cinnamaldehydes | Various Cancer Receptors (e.g., MMP-2, hCA IX) | Anticancer | The position of the substituent (ortho, meta, para) significantly affects binding affinity to different receptors. researchgate.net |

| General cinnamaldehyde analogs | Bacterial Protein (FtsZ) | Antimicrobial | Compounds bind in the interdomain cleft of FtsZ, inhibiting its polymerization and bacterial cell division. researchgate.net |

Global Chemical Reactivity Descriptors

For this compound, these descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap.

Global Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is calculated as ω = χ²/(2η). This index is particularly useful for classifying the electrophilic nature of molecules.

These descriptors help in comparing the reactivity of this compound with other related compounds and in understanding its behavior in chemical reactions.

| Descriptor | Symbol | Formula |

|---|---|---|

| HOMO Energy | EHOMO | - |

| LUMO Energy | ELUMO | - |

| Energy Gap | ΔE | ELUMO - EHOMO |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 |

| Global Softness | S | 1/η |

| Electrophilicity Index | ω | χ²/(2η) |

Role of 3 2 Methoxyphenyl Acrylaldehyde As a Key Intermediate in Complex Molecule Synthesis

Precursor in Pharmaceutical Intermediate Development

3-(2-Methoxyphenyl)acrylaldehyde is a valuable precursor in the development of pharmaceutical intermediates, which are the chemical building blocks for active pharmaceutical ingredients (APIs). nbinno.comikigaicorporation.com Its utility stems from its demonstrated biological activities and its capacity to be chemically modified to produce derivatives with enhanced therapeutic properties.

Research has identified 2-methoxycinnamaldehyde as a compound with inherent anti-inflammatory and antiproliferative effects. sigmaaldrich.comnih.gov For instance, it has been shown to suppress the proliferation of human colorectal adenocarcinoma cells (COLO 205) in a dose- and time-dependent manner, with an IC50 value of 22.32 µM after 48 hours of treatment. nih.gov This inherent bioactivity makes it an attractive starting point for drug discovery programs.

Scientists utilize 2-methoxycinnamaldehyde as a lead compound to synthesize series of derivatives aimed at discovering novel therapeutic agents. In one study, it was used as the basis for creating new anti-inflammatory agents. nih.gov The synthesized derivatives, such as (2E)-3-[2-(Benzyloxy)-5-methoxyphenyl]-acrylaldehyde, exhibited potent inhibitory activity against neutrophil superoxide formation, a key process in inflammation. nih.gov This highlights the compound's role as a fundamental scaffold that can be systematically altered to optimize biological activity, leading to the development of potent and selective drug candidates.

Table 1: Research Findings on this compound in Pharmaceutical Development

| Research Area | Finding | Application |

| Antiproliferative Activity | Suppressed cell growth in COLO 205 colorectal adenocarcinoma cells in a dose- and time-dependent fashion. nih.gov | Serves as a model compound for developing new anticancer agents. nih.gov |

| Anti-inflammatory Agents | Used as a lead compound to synthesize derivatives with superior inhibitory activity on neutrophil superoxide formation. nih.gov | Precursor for novel anti-inflammatory drugs with specific mechanisms of action. nih.gov |

| Mechanism of Action | Inhibits the activity of DNA topoisomerases I and II and can induce lysosomal vacuolization in cancer cells. spandidos-publications.com | Provides a basis for developing targeted therapies that interfere with cancer cell proliferation. spandidos-publications.com |

Building Block for Heterocyclic Compound Synthesis

The chemical structure of this compound makes it an ideal building block for the synthesis of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are core structures in a vast number of pharmaceuticals. The α,β-unsaturated carbonyl system in this compound is highly reactive and participates in various cyclization and condensation reactions.

Chalcones, the class of compounds to which this compound belongs, are well-established intermediates for preparing a multitude of heterocyclic systems. derpharmachemica.com They can undergo reactions with various binucleophilic reagents to form stable five-, six-, or seven-membered rings.

For example, the reaction of a chalcone with reagents like hydroxylamine, urea, or thiourea (B124793) can yield important heterocyclic derivatives.

Reaction with hydroxylamine leads to the formation of isoxazoles .

Reaction with urea yields oxazines .

Reaction with thiourea produces thiazines .

These reactions demonstrate the role of the chalcone structure as a versatile platform for accessing a wide range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. derpharmachemica.com

Table 2: Synthesis of Heterocyclic Systems from Chalcone Intermediates

| Reactant | Resulting Heterocyclic System |

| Hydrazine Hydrate | Pyrazoline derpharmachemica.com |

| Hydroxylamine | Isoxazole |

| Urea | Oxazine / Pyrimidine derpharmachemica.com |

| Thiourea | Thiazine / Pyrimidine derpharmachemica.com |

| Guanidine | Pyrimidine derpharmachemica.com |

Scaffold for Structural Diversity in Chemical Libraries

In modern drug discovery, creating chemical libraries with high structural diversity is essential for screening against biological targets. This compound serves as an excellent molecular scaffold for generating such libraries. A scaffold is a core structure of a molecule to which various functional groups can be attached, leading to a large number of structurally related compounds. u-strasbg.fr

The 1,3-diaryl-2-propen-1-one framework of chalcones is a privileged scaffold in medicinal chemistry. The versatility of this compound as a scaffold arises from several key features:

Two Aromatic Rings: The 2-methoxyphenyl ring and the second aryl ring (derived from the ketone in a Claisen-Schmidt condensation) can be independently and systematically modified with various substituents. This allows for fine-tuning of steric, electronic, and lipophilic properties.

Reactive Carbonyl Group: The ketone functionality is a handle for numerous chemical transformations.

α,β-Unsaturated System: This conjugated system is a key pharmacophore and can participate in Michael addition reactions, allowing for the introduction of further diversity.

By leveraging multicomponent reactions (MCRs), chemists can efficiently generate a large number of diverse structures from simple starting materials in a single step. frontiersin.orgresearchgate.net this compound and similar aromatic aldehydes are frequently used in MCRs to build complex heterocyclic libraries, such as dihydropyrimidines (via the Biginelli reaction) and highly substituted pyridines. mdpi.commdpi.com This strategy enables the rapid exploration of chemical space around the core scaffold, significantly accelerating the process of identifying new bioactive molecules.

Table 3: Sources of Structural Diversity Using the this compound Scaffold

| Structural Feature | Potential Modifications | Resulting Diversity |

| 2-Methoxyphenyl Ring | Variation of substituents (e.g., halogens, alkyls, nitro groups) on the ring. | Modulates electronic properties and receptor binding interactions. |

| Acrylaldehyde Moiety | Reaction at the carbonyl group or the double bond (e.g., cyclization, addition). | Generates a wide array of heterocyclic and carbocyclic systems. |

| Overall Structure | Use in multicomponent reactions with diverse inputs. | Rapidly builds molecular complexity and creates large, diverse chemical libraries. frontiersin.org |

Potential Avenues for Future Academic Research

Development of Novel Stereoselective Methodologies

The synthesis of α,β-unsaturated aldehydes and their derivatives with high stereoselectivity remains a significant goal in organic chemistry. nih.gov Future research could focus on developing novel methodologies specifically tailored to produce either the (E) or (Z) isomer of 3-(2-methoxyphenyl)acrylaldehyde with high precision. This could involve the exploration of new chiral catalysts, including organocatalysts and transition-metal complexes, to control the stereochemical outcome of aldol (B89426) condensation or Wittig-type reactions. mdpi.comnih.gov Furthermore, the development of methods for the stereoselective hydrogenation of the carbon-carbon double bond could provide access to valuable chiral saturated aldehydes. nih.gov

| Research Focus | Potential Methodologies | Desired Outcome |

| Stereoselective Synthesis | Asymmetric aldol condensation, Horner-Wadsworth-Emmons reaction with chiral phosphonates, organocatalyzed conjugate additions. | High enantiomeric and diastereomeric excess of specific isomers. |

| Isomer-Specific Synthesis | Development of (E) or (Z)-selective Wittig reagents or reaction conditions. | Controlled access to either the (E) or (Z) isomer for structure-activity relationship studies. |

| Asymmetric Hydrogenation | Use of chiral transition-metal catalysts (e.g., Iridium or Rhodium-based) with tailored ligands. nih.gov | Enantiomerically enriched 3-(2-methoxyphenyl)propanal. |

Exploration of Untapped Catalytic Systems

The reactivity of the aldehyde and the α,β-unsaturated system in this compound opens doors for the exploration of novel catalytic transformations. A significant area for future research lies in the application of photoredox and nickel dual catalysis. chemrxiv.orgprinceton.eduacs.org This powerful combination could enable previously challenging cross-coupling reactions, such as the C(sp²)–C(sp³) coupling of the aldehyde with various alkyl partners. chemrxiv.orgnih.gov Investigating different photocatalysts, nickel sources, and ligands could lead to the development of highly efficient and selective methods for the synthesis of complex molecules derived from this compound. researchgate.net

| Catalytic System | Potential Reaction | Significance |

| Photoredox/Nickel Dual Catalysis | Cross-electrophile coupling of the aldehyde or its derivatives with alkyl halides. chemrxiv.org | Formation of new carbon-carbon bonds under mild conditions, expanding the synthetic utility of the parent compound. |

| Organocatalysis | Asymmetric Michael additions of various nucleophiles to the α,β-unsaturated system. | Access to a wide range of chiral derivatives with potential biological activity. |

| Biocatalysis | Enzyme-catalyzed reductions or oxidations of the aldehyde functionality. | Green and highly selective transformations to produce valuable derivatives. |

Advanced Mechanistic Studies using In Situ Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. numberanalytics.com The use of advanced in situ spectroscopic techniques, such as high-resolution NMR, IR, and mass spectrometry, can provide real-time information on the formation of intermediates and transition states. nih.govacs.orgacs.org For instance, in situ monitoring of catalytic reactions could help elucidate the role of the catalyst, identify deactivation pathways, and rationalize the observed selectivity. acs.orgscitechdaily.com Trapping experiments can also be employed to detect and characterize short-lived radical intermediates in photoredox-catalyzed reactions. nih.gov

| In Situ Technique | Research Application | Expected Insights |

| In Situ NMR/IR Spectroscopy | Monitoring the progress of catalytic reactions, such as cross-coupling or hydrogenation. numberanalytics.comacs.org | Identification of catalytic intermediates, determination of reaction kinetics, and understanding of catalyst behavior. acs.org |

| Mass Spectrometry | Detection of transient species and reaction byproducts. nih.gov | Elucidation of reaction pathways and potential side reactions. |

| Radical Trapping Experiments | Investigating the mechanism of photoredox-catalyzed reactions. nih.gov | Confirmation of radical intermediates and understanding of the initiation and propagation steps. |

Design and Synthesis of Advanced Functional Materials Based on Derivatives

The inherent reactivity of this compound and its derivatives makes them attractive building blocks for the synthesis of advanced functional materials. frontiersin.orgntnu.no Future research could focus on the design and synthesis of novel polymers incorporating this moiety. For instance, the aldehyde group can be used for the preparation of stimuli-responsive polymers through the formation of acetal (B89532) or Schiff base linkages. nih.govresearchgate.netresearchgate.net These polymers could find applications in drug delivery, sensors, or smart coatings. frontiersin.orgnih.govresearchgate.net Furthermore, the aromatic ring and the conjugated system could be exploited for the development of organic electronic materials with tailored optical and electronic properties.

| Material Type | Synthetic Strategy | Potential Application |

| Stimuli-Responsive Polymers | Polymerization of monomers containing this compound derivatives with pH-sensitive linkages. nih.govresearchgate.net | Controlled release of encapsulated agents, smart hydrogels. nih.gov |

| Conjugated Polymers | Incorporation of the this compound unit into the polymer backbone via polymerization reactions like Sonogashira or Heck coupling. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. |

| Functionalized Surfaces | Grafting of this compound derivatives onto surfaces to modify their properties. | Biomaterials with enhanced biocompatibility or antimicrobial surfaces. |

Deepening Computational Understanding of Reactivity and Interactions

Computational chemistry offers a powerful tool to complement experimental studies and provide deeper insights into the reactivity and interactions of this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, predict the stability of intermediates and transition states, and rationalize the stereochemical outcomes of reactions. nih.gov Molecular dynamics simulations can be used to study the interactions of the molecule with solvents, catalysts, or biological targets. This computational approach can guide the design of new experiments, catalysts, and functional materials with desired properties.

| Computational Method | Research Focus | Potential Outcomes |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties, and analysis of electronic structure. nih.gov | Rationalization of experimental observations, prediction of reactivity and selectivity, and design of more efficient catalysts. |

| Molecular Dynamics (MD) Simulations | Study of the conformational landscape and interactions with other molecules in solution or at interfaces. | Understanding of solvation effects, binding affinities to biological targets, and the self-assembly of derivatives into materials. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of the structural features of derivatives with their biological activity or material properties. | Prediction of the properties of new derivatives and guidance for the synthesis of compounds with enhanced performance. |

Q & A

Q. What role does this compound play in synthesizing bioactive heterocycles?

- It serves as a key electrophile in multicomponent reactions (e.g., with isatoic anhydride and anilines) to form dihydroquinazolinones, which exhibit anti-inflammatory activity. Citric acid catalysis (20 mol%) enables mild, eco-friendly conditions (61% yield) .

Tables

Table 1. Key Spectral Data for this compound

| Technique | Observations | Reference |

|---|---|---|

| 1H NMR | δ 9.67 (d, J = 7.9 Hz, CHO), 7.82 (d, J = 16.0 Hz, CH=CH), 3.87 (s, OCH₃) | |

| 13C NMR | δ 194.6 (CHO), 156.3 (C-O), 128.9 (CH=CH), 55.6 (OCH₃) | |

| HRMS | [M+H]+: 219.1389 (Calcd. 219.1385) |

Table 2. Comparative Yields in Synthesis Methods

| Method | Catalyst/Reagents | Yield (%) | Reference |

|---|---|---|---|

| Oxidative Heck Reaction | Pd(OAc)₂, acrolein | 92 | |

| Friedel-Crafts Alkylation | AlCl₃, chloroacetyl chloride | 75 | |

| DMP Oxidation | Dess-Martin periodinane | 86 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.